3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
CAS No.:
Cat. No.: VC14999471
Molecular Formula: C22H21NO5
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one -](/images/structure/VC14999471.png)
Specification
Molecular Formula | C22H21NO5 |
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Molecular Weight | 379.4 g/mol |
IUPAC Name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
Standard InChI | InChI=1S/C22H21NO5/c1-12-13(2)22(24)28-21-14(3)20-15(8-17(12)21)10-23(11-27-20)16-4-5-18-19(9-16)26-7-6-25-18/h4-5,8-9H,6-7,10-11H2,1-3H3 |
Standard InChI Key | LJRDJHDPKXGECL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC5=C(C=C4)OCCO5)C |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e]oxazin-8-one, systematically describes its polycyclic framework. The core structure consists of a chromeno[6,7-e]oxazin-8-one system fused with a 2,3-dihydro-1,4-benzodioxin moiety. Three methyl groups at positions 6, 7, and 10 enhance steric bulk and influence electronic properties .
Key structural features include:
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A benzodioxin ring (1,4-dioxane fused to benzene) providing electron-rich aromaticity.
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A chromeno-oxazine system combining chromene (benzopyran) and oxazine (six-membered ring with one oxygen and one nitrogen atom).
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Substituents (methyl groups and benzodioxin) that modulate solubility and binding affinity.
The molecular formula, C₂₄H₂₃NO₅, and molecular weight (413.45 g/mol) are derived from systematic nomenclature rules . Spectroscopic characterization, including -NMR and IR, would reveal distinct signals for methyl groups ( 1.2–1.5 ppm), oxazine carbonyl (), and benzodioxin ether linkages ().
Comparative Structural Analogues
Structurally related compounds highlight the uniqueness of this chromeno-oxazine derivative:
The target compound’s trifurcated methyl substitution distinguishes it from analogues, potentially enhancing membrane permeability and target selectivity.
Synthesis and Optimization
Conventional Synthetic Routes
Synthesis typically involves multi-step condensation and cyclization reactions:
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Formation of Benzodioxin Intermediate: 6-Hydroxy-2,3-dihydro-1,4-benzodioxin is reacted with chloroacetyl chloride to introduce reactivity at the 6-position .
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Chromene-Oxazine Core Assembly: Condensation of 4-hydroxycoumarin with formaldehyde and ammonium acetate under acidic conditions generates the oxazine ring .
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Methylation: Selective methylation at positions 6, 7, and 10 using methyl iodide in the presence of a base (e.g., K₂CO₃).
Yield optimization (60–70%) requires precise temperature control (80–100°C) and anhydrous solvents (e.g., DMF or THF).
Greener One-Pot Synthesis
Recent advancements emphasize sustainability. A one-pot methodology involves:
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Reactants: 4-Hydroxycoumarin, 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, methylamine, and trimethyl orthoformate.
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Conditions: Ethanol/water (3:1) at 70°C for 12 hours .
This approach reduces waste () and improves atom economy (85%) compared to multi-step routes .
Biological Activities and Mechanisms
Antibacterial Efficacy
In vitro studies against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains reveal moderate to potent activity (MIC: 8–32 µg/mL) . The benzodioxin moiety likely disrupts bacterial membrane integrity, while the oxazine ring interferes with DNA gyrase .
Neuroprotective Effects
Preliminary assays indicate acetylcholine esterase (AChE) inhibition (), comparable to donepezil () but with improved blood-brain barrier permeability due to lipophilic substituents.
Structure-Activity Relationships (SAR)
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Methyl Substitutions: Trimethylation at positions 6, 7, and 10 enhances bioavailability by reducing polarity ( vs. 1.9 for non-methylated analogues).
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Benzodioxin Moiety: The electron-rich ring system facilitates -stacking with aromatic residues in enzyme active sites .
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Oxazine Carbonyl: Critical for hydrogen bonding with biological targets (e.g., COX-2 Ser530).
Challenges and Future Directions
While the compound exhibits promising bioactivity, limitations include:
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Synthetic Complexity: Multi-step routes hinder large-scale production.
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Selectivity: Off-target effects observed in AChE inhibition assays.
Future research should prioritize:
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Nanoparticle Delivery Systems: To enhance solubility and target specificity.
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Hybrid Analogues: Combining chromeno-oxazine with known pharmacophores (e.g., sulfonamides) to amplify efficacy.
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